

Structure-activity relationship (SAR) studies of (-)-Heraclenol derivatives.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Heraclenol

Cat. No.: B11927913

[Get Quote](#)

A comprehensive analysis of the structure-activity relationships (SAR) of **(-)-Heraclenol** and its derivatives is crucial for the development of novel therapeutic agents. Due to a lack of extensive research on a series of direct derivatives of **(-)-Heraclenol**, this guide provides a comparative analysis by examining its structurally similar furanocoumarin analogs, imperatorin and osthole. By evaluating the biological activities of these related compounds, we can infer the SAR for **(-)-Heraclenol** and guide future drug discovery efforts.

Introduction to (-)-Heraclenol and its Analogs

(-)-Heraclenol is a naturally occurring furanocoumarin found in plants of the Apiaceae family. Furanocoumarins are a class of organic compounds characterized by a furan ring fused with a coumarin. The basic structures of **(-)-Heraclenol**, imperatorin, and osthole share a common furanocoumarin core, with variations in the isoprenoid side chain, which significantly influences their biological activity.

Comparative Biological Activities

The primary biological activity reported for **(-)-Heraclenol** is its antibacterial and antibiofilm effect against uropathogenic *Escherichia coli* (UPEC). It acts by inhibiting histidine biosynthesis through the targeting of the HisC enzyme.^[1] In contrast, imperatorin and osthole have been investigated for a wider range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.^{[2][3][4]}

Data Presentation:

Table 1: Antibacterial Activity of **(-)-Heraclenol** and Related Furanocoumarins

Compound	Target Organism	Activity	MIC/IC50	Reference
(-)-Heraclenol	Escherichia coli (UPEC)	Antibacterial, Antibiofilm	1024 µg/mL (MIC)	[1]
(-)-Heraclenol	Staphylococcus aureus	Antibacterial	0.68 mg/mL (MIC)	[1]
(-)-Heraclenol	Pseudomonas aeruginosa	Antibacterial	0.70 mg/mL (MIC)	[1]
Imperatorin	Listeria monocytogenes	Antilisterial	-	[5]
Osthole	-	Antibacterial, Antiviral	-	[2]

Table 2: Anticancer Activity of Imperatorin, Osthole, and Their Derivatives

Compound	Cell Line	Activity	IC50	Reference
Imperatorin	HL-60	Apoptosis Induction	-	[6]
Osthole	FaDu (Head and neck cancer)	Antiproliferative	122.35 ± 11.63 µM (24h)	[2]
Osthole	JEC (Endometrial cancer)	Antiproliferative, Apoptosis Induction	200 µM	[2]
Osthole Derivative 92e	MCF-7 (Breast cancer)	Antiproliferative	0.24 µM	[3]
Osthole Derivative 92e	MDA-MB-231 (Breast cancer)	Antiproliferative	0.31 µM	[3]

Structure-Activity Relationship (SAR) Insights

The analysis of **(-)-Heraclenol** and its analogs reveals key structural features that determine their biological activity:

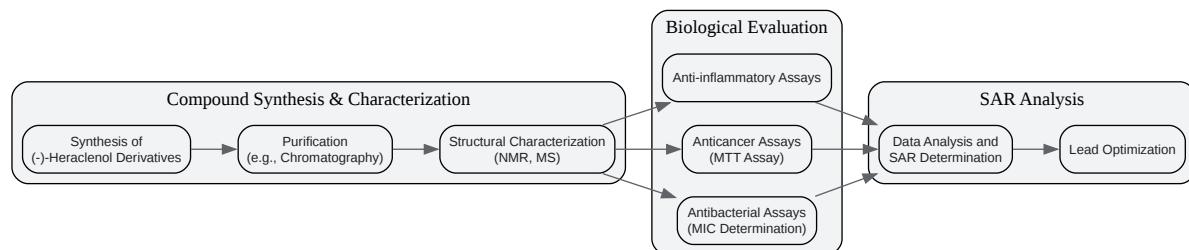
- The Furanocoumarin Core: This planar heterocyclic system is essential for the primary biological activity, likely through intercalation with biological macromolecules.
- The Isoprenoid Side Chain: The nature and position of the lipophilic side chain significantly modulate the potency and selectivity of the compounds.
 - In **(-)-Heraclenol**, the epoxy-isoprenyl side chain is crucial for its antibacterial activity.
 - In imperatorin, the prenyloxy group at position 8 is a key feature for its various pharmacological effects.[7]
 - In osthole, the dimethylallyl group at position 8 contributes to its anticancer and anti-inflammatory properties.[8]
- Substitution on the Furanocoumarin Ring: Modifications on the aromatic core can influence activity. For instance, the presence of methoxy groups, as seen in many furanocoumarins, can alter metabolic stability and target interaction.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

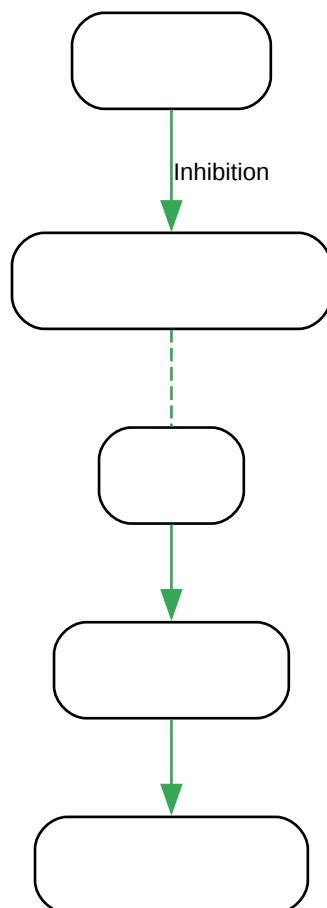
The antibacterial activity of **(-)-Heraclenol** was assessed using the broth microdilution method.

- A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate with Mueller-Hinton broth.
- Each well is inoculated with a standardized bacterial suspension (e.g., 5×10^5 CFU/mL).
- The plate is incubated at 37°C for 18-24 hours.


- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of osthole and its derivatives was evaluated using the MTT assay.


- Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48 hours).
- After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
- The plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for SAR studies of **(-)-Heraclenol** derivatives.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antibacterial action of **(-)-Heraclenol**.

Conclusion

The SAR studies of furanocoumarins closely related to **(-)-Heraclenol**, such as imperatorin and osthole, provide valuable insights into the structural requirements for various biological activities. While **(-)-Heraclenol** itself shows promise as an antibacterial agent, the broader pharmacological profile of its analogs suggests that derivatives of **(-)-Heraclenol** could be developed for a range of therapeutic applications, particularly in oncology and inflammatory diseases. Future research should focus on the synthesis and systematic biological evaluation of a library of **(-)-Heraclenol** derivatives to establish a more direct and detailed SAR, which will be instrumental in the design of more potent and selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Osthole: An up-to-date review of its anticancer potential and mechanisms of action [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Imperatorin—pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of (-)-Heraclenol derivatives.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11927913#structure-activity-relationship-sar-studies-of-heraclenol-derivatives\]](https://www.benchchem.com/product/b11927913#structure-activity-relationship-sar-studies-of-heraclenol-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com